Reduced Lipophilicity vs. Motesanib
The target compound exhibits a computed XLogP3 of 2.5, compared to 2.99 for the constitutional isomer motesanib [1][2]. This lower lipophilicity may reduce non-specific protein binding and enhance aqueous solubility, a known liability of motesanib in formulation development.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | Motesanib: XLogP3 = 2.99 |
| Quantified Difference | ΔXLogP3 = –0.49 (16% reduction) |
| Conditions | Computed via CDK algorithm; values from Kuujia and Guide to Pharmacology databases |
Why This Matters
Lower lipophilicity correlates with reduced off-target binding and improved developability, making this isomer potentially more suitable for cellular assays requiring high-specificity readouts.
- [1] Kuujia.com. CAS 2191215-46-8 product page. Computed properties. Accessed 2026-04-28. https://www.kuujia.com/cas-2191215-46-8.html View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Motesanib ligand page. Physicochemical properties. Accessed 2026-04-28. https://www.guidetoimmunopharmacology.org/GRAC/LigandDisplayForward?ligandId=5660 View Source
